Acephate

Übersicht

Beschreibung

Acephate is an organophosphate foliar and soil insecticide of moderate persistence with residual systemic activity of about 10–15 days at the recommended use rate . It is primarily used for control of aphids, including resistant species, in vegetables (e.g., potatoes, carrots, greenhouse tomatoes, and lettuce) and in horticulture .

Molecular Structure Analysis

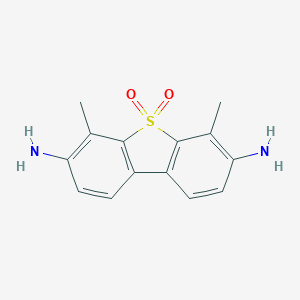

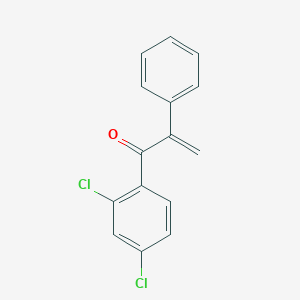

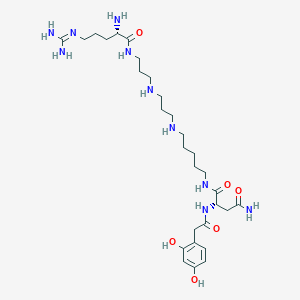

Acephate has the molecular formula C4H10NO3PS and a molar mass of 183.16 g/mol . Its IUPAC name is Dimethyl N-acetylphosphoramidothioate . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

Acephate is converted to methamidophos in soil, plants, and insects . Methamidophos is another organophosphate insecticide that is registered by the U.S. EPA . The revised human health draft risk assessment (HH DRA) showed significant dietary risks of concern from drinking water for registered uses of acephate .

Physical And Chemical Properties Analysis

Acephate is a white or transparent solid with a strong odor similar to sulfur . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 40.8±0.3 cm3, and a molar volume of 145.0±3.0 cm3 . It is very soluble in acetone and soluble in ethanol .

Wissenschaftliche Forschungsanwendungen

Pest Control in Maize Crops

Acephate has been used in maize crops to control the infestation of the fall armyworm moth (Spodoptera frugiperda). It has been found that acephate treatment via root irrigation can more effectively control the infestation than acephate treatment via foliar spraying . The translocation and distribution of acephate and methamidophos by root irrigation were more uniform, and the holding efficiency was higher than those in foliar spraying, suggesting an extended period of control efficacy .

Environmental Impact Reduction

The application of acephate insecticide via root irrigation was observed to effectively control pests while reducing environmental impact . The terminal residues of acephate and methamidophos in maize grains were below detectable levels at 60 days after treatment .

Degradation Study

Acephate can be released into the atmosphere and water during production and application. The mechanisms in the ·OH initiated degradation of acephate were investigated using quantum chemical methods .

Ecotoxicity Assessment

The ecotoxicity of acephate and degradation products was assessed in fish, daphnia, green algae, and rats .

Agricultural Use

Acephate is an organophosphate pesticide that is registered for both agricultural uses, such as cotton and soybean .

Non-Agricultural Use

Acephate is also registered for non-agricultural uses, such as tree injections for forestry and ant mound treatment around homes .

Seed Treatment

Acephate is used as a seed treatment in agriculture .

DNA Damage Study

Methamidophos, an intermediate product of Acephate, can cause DNA damage at different stages of spermatogenesis and reduce sperm quality in mice .

Wirkmechanismus

Target of Action

Acephate is an organophosphate insecticide that primarily targets the nervous system of insects . It achieves this by inhibiting the acetylcholinesterase (AChE) enzyme . This enzyme is crucial for the proper functioning of the nervous system, and its inhibition leads to over-activity in the nerves, muscles, or brain .

Mode of Action

Acephate kills target insects when they touch it or consume it . When ingested by insects, their bodies convert acephate into a more potent insecticide called methamidophos . This conversion is less efficient in mammals, making acephate less toxic to them .

Biochemical Pathways

Acephate and its intermediate methamidophos are degraded through various biochemical pathways . Microorganisms capable of degrading methamidophos or acephate have been isolated, including Hyphomicrobium sp., Penicillium oxalicum, Luteibacter jiangsuensis, Pseudomonas aeruginosa, and Bacillus subtilis . Enzymes related to acephate and/or methamidophos biodegradation include phosphotriesterase, paraoxonase 1, and carboxylesterase .

Pharmacokinetics

In humans and other mammals, about three-quarters of the acephate moves through the body unchanged . Some is broken down into smaller chemicals, and a very small amount converts to methamidophos . In rats, most acephate was cleared through the urine, with small amounts cleared through the feces or exhaled breath .

Result of Action

The primary result of acephate’s action is the over-activity in the nerves, muscles, or brain due to the inhibition of the AChE enzyme . This over-activity can lead to symptoms such as tremors, fatigue, and nausea . Long-term exposure to acephate and methamidophos in non-target organisms results in severe poisonous effects .

Action Environment

Acephate and methamidophos are very mobile in soil, moving with water easily . . The half-life of acephate ranged from 4.5 to 32 days in soil . The environmental conditions, such as soil type and moisture levels, can influence the degradation rate of acephate .

Safety and Hazards

Acephate is slightly toxic to fish and amphibians . Symptoms of exposure to acephate include a slight irritation of eyes and skin . It emits toxic fumes of various oxides of phosphorus, nitrogen, and sulfur when heated to decomposition . The EU classifies Acephate as an Annex III substance, meaning that it meets the requirements to be considered a health and environmental hazard .

Zukünftige Richtungen

The U.S. Environmental Protection Agency (EPA) released a revised human health draft risk assessment (HH DRA) and refined drinking water assessment (DWA) for acephate . The revised HH DRA reflects numerous updates since the previous risk assessment . Acephate is one of 18 organophosphates currently in registration review, with many scheduled to have interim decisions between 2024-2026 .

Eigenschaften

IUPAC Name |

N-[methoxy(methylsulfanyl)phosphoryl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYVMFAVPKPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO3PS | |

| Record name | ACEPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023846 | |

| Record name | Acephate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acephate appears as a white solid. Used as a contact and systemic insecticide., Colorless to white solid; [HSDB] Colorless crystalline solid with a stench; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | ACEPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acephate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubilities in various solvents. [Table#6047], Low solubility in aromatic solvents., In water, 818,000 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 79 | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.35, 1.4 g/cm³ | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000017 [mmHg], 1.7X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 0.0002 | |

| Record name | Acephate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Many of the more recently introduced organophosphorus esters (acephate ...) are less tenacious inhibitors of nervous tissue acetylcholinesterase, the phosphorylated enzyme being more readily and spontaneously dissociated., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, 1. The molecular composition of acetylcholinesterase (acetylcholinesterase) obtained from cockroach neural, and rat brain tissues was different. Vertebrate enzyme exhibited a higher degree of polymerization than insect enzyme. 2. Acephate was a potent inhibitor of cockroach acetylcholinesterase, but a poor inhibitor of rat acetylcholinesterase. Unlike acephate, methamidophos was a potent inhibitor of both cockroach and rat enzymes. Acephate exhibited greater affinity for the cockroach acetylcholinesterase than for the rat acetylcholinesterase, and acephate phosphorylated the cockroach acetylcholinesterase several times faster than the rat enzyme. The rate of phosphorylation of insect and rat acetylcholinesterase was similar in the presence of methamidophos. Solubilization of acetylcholinesterase by Triton X-100 altered the kinetics of inhibition of rat acetylcholinesterase by acephate. However, solubilization did not alter the kinetics of inhibition of rat acetylcholinesterase by methamidophos or the kinetics of inhibition of cockroach acetylcholinesterase by acephate or methamidophos. 3. The mechanism of acephate cockroach acetylcholinesterase interaction was different than the mechanism of acephate rat acetylcholinesterase interaction. It is proposed that both the rat and cockroach enzyme may contain, along with the anionic and esteratic sites, an "electron deficient" binding site which may exhibit selectivity for acephate and nefopam. The electron deficient site in rat acetylcholinesterase has allosteric properties, whereas the cockroach acetylcholinesterase does not. It is also proposed that the electron deficient site in cockroach acetylcholinesterase may be situated in or adjacent to the active site and, therefore, acephate may be bound to the electron deficient site such that the phosphate moiety of acephate interacts with the enzyme's "esteratic" site. Although nefopam also bound to the electron deficient site in cockroach acetylcholinesterase, it did not inhibit the enzyme. This study also indicated that the electron deficient site in rat acetylcholinesterase may be peripheral to the active site, and that the binding of acephate to this site prevented the phosphorylation by methamidophos of the rat acetylcholinesterase. Unlike acephate, methamidophos specifically bound to the active site in both the rat and cockroach acetylcholinesterase. | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Acephate | |

Color/Form |

Colorless crystals, Colorless to white solid | |

CAS RN |

30560-19-1 | |

| Record name | ACEPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acephate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30560-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acephate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030560191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acephate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acephate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y417O444D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

82-89 °C /Technical grade 82-90% purity/, 92-93 °C | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does acephate exert its insecticidal effect?

A1: Acephate itself possesses weak anticholinesterase activity. It exerts its toxicity primarily through its conversion to methamidophos, a more potent acetylcholinesterase (AChE) inhibitor [, , ].

Q2: What is the role of methamidophos in acephate toxicity?

A2: Methamidophos, the primary metabolite of acephate, irreversibly binds to the active site of AChE, an enzyme crucial for nerve impulse transmission. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system and ultimately resulting in insect death [, , ].

Q3: Are there differences in acephate toxicity among species?

A3: Yes, acephate exhibits selective toxicity. While it is highly toxic to insects, it is considered relatively safe for mammals due to a unique metabolic pathway. In mammals, methamidophos inhibits the carboxyamidase responsible for converting acephate to methamidophos, effectively acting as a self-limiting mechanism []. This feedback loop limits the accumulation of the toxic metabolite, reducing its toxicity in mammals compared to insects.

Q4: How does acephate affect the immune system?

A4: Studies in mice suggest that short-term oral administration of acephate might impact immune function, potentially affecting leukocyte activity and increasing susceptibility to bacterial infections []. Further research is needed to fully understand these effects.

Q5: What is the molecular formula and weight of acephate?

A5: The molecular formula of acephate is C4H10NO3PS, and its molecular weight is 183.19 g/mol.

Q6: What is the stability of acephate under different environmental conditions?

A6: Acephate is relatively stable in acidic and neutral aqueous solutions but degrades rapidly in alkaline conditions [, ]. Temperature also influences its degradation rate, with higher temperatures generally leading to faster degradation [, , ].

Q7: How does soil type affect the persistence of acephate?

A7: The persistence of acephate in soil varies depending on factors like soil type, pH, and organic matter content. Research shows that acephate degrades faster in alkaline soils [] and sandy loam soils compared to clay loam soils [].

Q8: Are there any formulation strategies to improve acephate's efficacy or stability?

A8: Yes, encapsulation of acephate in materials like pearl cornstarch or corn flour granules has been explored to create slow-release formulations. These formulations aim to extend the duration of pest control and potentially reduce environmental impact [].

Q9: How is acephate absorbed, distributed, metabolized, and excreted in organisms?

A9: In plants, foliarly applied acephate is rapidly absorbed into leaf tissue []. It is primarily metabolized to methamidophos and exhibits limited translocation to fruits or flowers [, ]. In mammals, acephate is rapidly absorbed and distributed after ingestion. It undergoes biotransformation in the liver, with methamidophos being the primary metabolite. Both acephate and methamidophos are then excreted mainly through urine [, ].

Q10: How long does it take for acephate to be eliminated from the body?

A10: Acephate is rapidly metabolized and eliminated from the body. Studies in rats indicate a half-life of less than 24 hours for both acephate and methamidophos [].

Q11: Does acephate accumulate in any particular organs or tissues?

A11: Research suggests that acephate and its metabolite methamidophos can cross the blood-brain barrier and accumulate in the brain, potentially contributing to its neurotoxic effects [].

Q12: What are the known toxic effects of acephate in animals?

A12: Acephate exposure in animals can lead to a range of adverse effects, primarily due to its anticholinesterase activity. Symptoms include tremors, salivation, respiratory distress, paralysis, and death [, ].

Q13: Are there long-term health effects associated with acephate exposure?

A13: Studies have shown that chronic exposure to sub-lethal doses of acephate can induce oxidative stress, tissue damage, and genotoxicity in Drosophila melanogaster []. Further research is needed to establish the long-term effects of acephate exposure in humans.

Q14: Does acephate have carcinogenic potential?

A14: A recent study presented at the American Association for Cancer Research (AACR) suggested a potential link between in utero exposure to acephate and an increased risk of developing testicular germ cell cancer (TGCT) in adolescent Latino boys in California []. Further investigation is needed to confirm these findings and elucidate the underlying mechanisms.

Q15: Have cases of insect resistance to acephate been reported?

A15: Yes, resistance to acephate has been reported in several insect species, including cotton leafhoppers []. This resistance poses a challenge for pest management and highlights the need for alternative control strategies.

Q16: What are the mechanisms of acephate resistance in insects?

A16: Resistance mechanisms can involve enhanced detoxification, target site insensitivity, or behavioral avoidance. Studies suggest that increased carboxylesterase activity might contribute to acephate resistance in some aphid populations [].

Q17: What analytical methods are used to detect and quantify acephate and methamidophos?

A17: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely used to detect and quantify acephate and methamidophos residues in various matrices, including water, soil, and agricultural products [, , , ].

Q18: What are the challenges associated with analyzing acephate and methamidophos residues?

A18: Acephate can degrade during analysis, potentially leading to inaccurate results. Adding acetic acid during sample preparation can prevent its adsorption to the GC injection port, improving the accuracy and precision of the analysis [].

Q19: What is the environmental fate of acephate?

A19: Acephate can persist in the environment, posing risks to non-target organisms. It degrades through various pathways, including hydrolysis, photolysis, and microbial degradation. The primary metabolite, methamidophos, can also persist and contribute to environmental contamination [, ].

Q20: What are the ecotoxicological effects of acephate?

A20: Acephate is highly toxic to bees and other beneficial insects []. Its presence in aquatic environments can harm fish and other aquatic organisms [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)

![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)